molecular formula C13H17BrO2 B13990139 2-Bromo-1-(4-(pentyloxy)phenyl)ethanone CAS No. 62179-79-7

2-Bromo-1-(4-(pentyloxy)phenyl)ethanone

Cat. No.: B13990139
CAS No.: 62179-79-7
M. Wt: 285.18 g/mol
InChI Key: UYDNWTAOIJNZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-(pentyloxy)phenyl)ethanone is an organic compound with the molecular formula C13H17BrO It is a brominated derivative of ethanone, featuring a phenyl ring substituted with a pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-(pentyloxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-(pentyloxy)phenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-(pentyloxy)phenyl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or thiol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with the nucleophile replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(4-(pentyloxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can participate in various organic reactions, making it valuable for developing new compounds.

    Biology: Potential use in studying biological pathways and interactions due to its ability to modify biomolecules through nucleophilic substitution.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(pentyloxy)phenyl)ethanone depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific reaction and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylethanone: A simpler analog without the pentyloxy group.

    2-Bromo-1-(4-methylphenyl)ethanone: Similar structure with a methyl group instead of a pentyloxy group.

    2-Bromo-1-(4-fluorophenyl)ethanone: Contains a fluorine atom on the phenyl ring.

Uniqueness

2-Bromo-1-(4-(pentyloxy)phenyl)ethanone is unique due to the presence of the pentyloxy group, which can influence its reactivity and interactions in chemical reactions

Properties

CAS No.

62179-79-7

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

2-bromo-1-(4-pentoxyphenyl)ethanone

InChI

InChI=1S/C13H17BrO2/c1-2-3-4-9-16-12-7-5-11(6-8-12)13(15)10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

UYDNWTAOIJNZAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.